OMS-824 - 1207549-69-6

OMS-824

Catalog Number: EVT-277391
CAS Number: 1207549-69-6
Molecular Formula: C21H21BrN4O4
Molecular Weight: 473.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
OMS-824 is a phosphodiesterase-10 (PDE10) inhibitor that slows or stops the hydrolysis of cAMP and cGMP. As PDE10 is found prominently in the caudate nucelus, it is a promising target of OMS-824 in treating Alzheimer's, schizophrenia, and Huntington's diseases.
Source and Classification

The chemical structure of OMS-824 is categorized under the class of phosphodiesterase inhibitors. It is identified by its unique molecular formula and specific structural characteristics that differentiate it from other compounds in its class. The compound's systematic name is 1207549-69-6, and it has been characterized through various synthetic methods and analytical techniques.

Synthesis Analysis

Methods and Technical Details

The synthesis of OMS-824 involves several critical steps, primarily focusing on the formation of key intermediates. The general synthetic route includes:

  1. Formation of Hydrazide Intermediate: This step involves the reaction of a substituted benzaldehyde with hydrazine, resulting in the corresponding hydrazide.
  2. Condensation Reaction: The hydrazide intermediate undergoes condensation with a substituted phenylacetic acid derivative under acidic conditions to yield OMS-824.

The synthesis adheres to principles of green chemistry, aiming for high yield and purity while minimizing environmental impact.

Molecular Structure Analysis

Structure and Data

OMS-824 has a specific molecular structure characterized by its functional groups that facilitate its action as a phosphodiesterase inhibitor. The molecular formula is C14H13N3O2, with a molecular weight of approximately 255.27 g/mol. Key structural features include:

  • Aromatic Rings: Contributing to the compound's stability and reactivity.
  • Functional Groups: Such as hydrazide and carboxylic acid derivatives that play crucial roles in its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

OMS-824 can undergo various chemical reactions, including:

  1. Oxidation: Under specific conditions, OMS-824 can be oxidized to form corresponding oxides.
  2. Reduction: Reduction reactions can modify existing functional groups within the molecule.
  3. Substitution: The compound can participate in substitution reactions at the aromatic ring positions using reagents such as halogens or alkylating agents.

These reactions are significant for modifying the compound to enhance its therapeutic efficacy or to create derivatives for further research.

Mechanism of Action

Process and Data

The mechanism by which OMS-824 exerts its effects is primarily through the selective inhibition of phosphodiesterase-10. This enzyme hydrolyzes cyclic adenosine monophosphate and cyclic guanosine monophosphate, which are crucial signaling molecules in neuronal pathways. By inhibiting this enzyme, OMS-824 increases the levels of these cyclic nucleotides in the brain, thereby enhancing neuronal signaling and potentially improving cognitive functions associated with neuropsychiatric disorders.

Physical and Chemical Properties Analysis

Physical Properties

OMS-824 exhibits several notable physical properties:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents, which is essential for its application in biological studies.

Chemical Properties

The chemical properties include:

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH or light.
  • Reactivity: Reacts with various reagents depending on the functional groups present.

These properties are crucial for understanding how OMS-824 behaves in biological systems and during synthesis.

Applications

Scientific Uses

OMS-824 has several scientific applications:

  • Research Tool: It serves as a model compound for studying phosphodiesterase inhibitors and their interactions with cellular signaling pathways.
  • Therapeutic Development: The compound is being developed for treating neuropsychiatric disorders such as schizophrenia and Huntington's disease.
  • Drug Discovery: Its inhibitory effects on phosphodiesterase-10 make it valuable in drug discovery processes aimed at developing new treatments for cognitive impairments related to various neurological conditions.
Introduction

Contextualizing OMS-824 in Academic Research Paradigms

OMS-824 (chemical name: (E)-2-(4-(1H-pyrazol-1-yl)phenyl)-N'-(4-bromo-3,5-dimethoxybenzylidene)-2-methoxyacetohydrazide; CAS# 1207549-69-6) represents a targeted pharmacological approach within the phosphodiesterase inhibitor (PDEi) landscape [4] [6]. As a selective PDE10 inhibitor, it occupies a specialized niche in neuroscience research, particularly for disorders involving striatal dysfunction. PDE10 enzyme expression is concentrated in brain regions governing cognition and motor control—notably the caudate nucleus, putamen, and nucleus accumbens—making it a compelling target for neurodegenerative and psychiatric conditions [1] [8]. Unlike broad-spectrum PDE inhibitors (e.g., PDE3/4 inhibitors for pulmonary diseases), OMS-824 exemplifies the shift toward target-specific therapeutic design, aiming to minimize off-target effects while addressing core pathological mechanisms in Huntington's disease and schizophrenia [5] [8]. Its development reflects a convergence of medicinal chemistry, neuropharmacology, and translational clinical research, positioning it as a tool compound for probing PDE10's role in cognitive and motor pathways [7] [9].

Theoretical Underpinnings of OMS-824: Bridging Disciplinary Divides

The molecular rationale for OMS-824 hinges on PDE10A's regulatory function in cyclic nucleotide signaling. PDE10 hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), secondary messengers critical for neuronal plasticity, neurotransmission, and gene expression [5]. By inhibiting PDE10, OMS-824 elevates intracellular cAMP/cGMP, thereby modulating downstream kinases (PKA, PKG) and transcription factors (CREB) implicated in synaptic plasticity [4] [6]. Structurally, OMS-824 (C₂₁H₂₁BrN₄O₄; MW 473.33 g/mol) features a brominated dimethoxybenzylidene scaffold linked to a methoxyacetohydrazide group, enabling high-affinity binding to PDE10's catalytic domain [4] [6]. This specificity differentiates it from non-selective PDE inhibitors (e.g., caffeine) and aligns with contemporary structure-activity relationship (SAR) paradigms emphasizing isoform selectivity [5].

Table 1: Key PDE Isoforms and Expression Patterns Relevant to OMS-824 Research

PDE FamilySubstratesPrimary Tissue ExpressionTherapeutic Relevance
PDE10AcAMP/cGMPStriatum, testis, thyroidHuntington's, schizophrenia
PDE4cAMPCNS, immune cellsCOPD, inflammation
PDE5cGMPVascular smooth muscle, lungsCardiovascular disorders
PDE9cGMPKidney, brainAlzheimer's disease

Source: Adapted from expression data in [5]

Research Problem Identification: Gaps in OMS-824 Methodological Integration

Despite promising preclinical data, OMS-824's development highlights persistent challenges in translational neuroscience:

  • Translational Disconnects: Nonclinical rat studies revealed unexpectedly high free-plasma concentrations not observed in primates or humans, prompting the FDA to suspend a Phase 2 Huntington's trial in 2014 [2]. This interspecies pharmacokinetic disparity underscores limitations in rodent models for predicting human responses.
  • Biomarker Limitations: While PDE10 inhibition elevates cyclic nucleotides in vitro, quantifying target engagement in vivo remains technically challenging. Current methods (e.g., PET imaging) lack granularity to correlate OMS-824 exposure with functional cognitive outcomes [1] [8].
  • Clinical Scope: Early research prioritized cognitive symptoms in schizophrenia and motor abnormalities in Huntington's. However, the potential impact on comorbid psychiatric symptoms (e.g., negative symptoms in schizophrenia) remains underexplored [8].
  • Technical Barriers: Synthesis complexity (noted by suppliers like MedKoo and TargetMol) restricts bulk production, delaying large-scale trials [4] [6]. The compound's poor aqueous solubility also complicates formulation [6].

Table 2: Chronology of OMS-824 Clinical Development

PhaseYearFocusKey Milestones
Preclinical2012ToxicologyCompleted IND-enabling studies [7]
Phase 12012–2013SafetyWell-tolerated in healthy subjects; favorable therapeutic index [8] [9]
Phase 2 (Schizophrenia)2013–2014EfficacyTrial initiated; data unpublished [8]
Phase 2 (Huntington's)2014EfficacySuspended due to rat pharmacokinetic anomalies [2]
Regulatory2013DesignationFDA orphan drug status for Huntington's [8]

Properties

CAS Number

1207549-69-6

Product Name

OMS-824

IUPAC Name

N-[(E)-(4-bromo-3,5-dimethoxyphenyl)methylideneamino]-2-methoxy-2-(4-pyrazol-1-ylphenyl)acetamide

Molecular Formula

C21H21BrN4O4

Molecular Weight

473.3 g/mol

InChI

InChI=1S/C21H21BrN4O4/c1-28-17-11-14(12-18(29-2)19(17)22)13-23-25-21(27)20(30-3)15-5-7-16(8-6-15)26-10-4-9-24-26/h4-13,20H,1-3H3,(H,25,27)/b23-13+

InChI Key

YPIBFZQJCQFGFY-YDZHTSKRSA-N

SMILES

O=C(N/N=C/C1=CC(OC)=C(Br)C(OC)=C1)C(C2=CC=C(N3N=CC=C3)C=C2)OC

Solubility

Soluble in DMSO

Synonyms

OMS-824; OMS 824; OMS824

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)C=NNC(=O)C(C2=CC=C(C=C2)N3C=CC=N3)OC

Isomeric SMILES

COC1=CC(=CC(=C1Br)OC)/C=N/NC(=O)C(C2=CC=C(C=C2)N3C=CC=N3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.